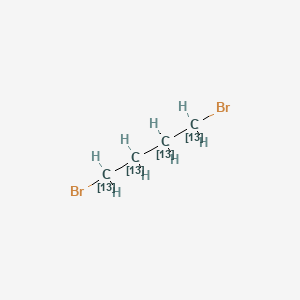

1,4-Dibromo(~13~C_4_)butane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dibromo(1,2,3,4-13C4)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTHEAFYOOPTTB-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]Br)[13CH2]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745943 | |

| Record name | 1,4-Dibromo(~13~C_4_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-27-6 | |

| Record name | 1,4-Dibromo(~13~C_4_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-27-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Overview of 1,4 Dibromo 13c 4 Butane in Advanced Chemical Research

Historical Trajectories and Early Syntheses of 1,4-Dibromobutane (B41627)

1,4-Dibromobutane, the unlabeled precursor to its isotopically marked analogue, was first synthesized in the early 20th century amid broader investigations into halogenated hydrocarbons. guidechem.com Its role as a key intermediate in organic synthesis was quickly established, particularly for creating compounds requiring a four-carbon chain. guidechem.comdhruvchem.in Early laboratory syntheses were developed to produce this versatile reagent from readily available starting materials.

Several methods have been historically employed for the synthesis of 1,4-dibromobutane. One common approach involves the reaction of 1,4-butanediol (B3395766) with a bromine source, often in the presence of a strong acid. A well-documented procedure uses sodium bromide and concentrated sulfuric acid to convert the diol into the corresponding dibromide. sciencemadness.orgprepchem.com In this reaction, the sulfuric acid protonates the hydroxyl groups of the butanediol, allowing for nucleophilic substitution by the bromide ions.

Another prevalent method involves the ring-opening of tetrahydrofuran (B95107) (THF). youtube.com This synthesis treats THF with a mixture of hydrobromic acid and sulfuric acid, which acts as a catalyst. youtube.com The acidic conditions facilitate the opening of the ether ring, followed by two successive bromination steps to yield 1,4-dibromobutane. youtube.com A more industrial-scale process was patented for producing 1,4-dibromobutane from butadiene. google.com This multi-step process involves the initial bromination of butadiene to form a mixture of 1,4-dibromobutene and 1,2-dibromobutene, followed by heating to isomerize the mixture in favor of the 1,4-isomer, and finally, hydrogenation to yield the saturated 1,4-dibromobutane. google.com

Table 1: Comparison of Early Synthesis Methods for 1,4-Dibromobutane This interactive table summarizes common historical methods for synthesizing unlabeled 1,4-dibromobutane.

| Starting Material | Key Reagents | General Conditions | Reference(s) |

|---|---|---|---|

| 1,4-Butanediol | Sodium Bromide, Sulfuric Acid | Exothermic reaction, followed by reflux. sciencemadness.org | sciencemadness.orgprepchem.com |

| Tetrahydrofuran (THF) | Hydrobromic Acid, Sulfuric Acid | Refluxing the mixture for several hours. prepchem.comyoutube.com | prepchem.comyoutube.com |

Foundational Principles of Stable Isotope Labeling in Organic Chemistry

Stable isotope labeling is a powerful technique used to trace the journey of atoms through chemical reactions or biological metabolic pathways. wikipedia.org It involves replacing one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.orgsymeres.com

The core principle of this method is that the isotopically labeled molecule behaves almost identically to its unlabeled counterpart in chemical and biological processes. creative-proteomics.com This is because the chemical properties of an element are determined by its electron configuration, which is the same for all its isotopes. However, the difference in the number of neutrons results in a different atomic mass and, in some cases, different nuclear properties like nuclear spin. wikipedia.org

This mass difference allows labeled compounds to be distinguished from unlabeled ones using analytical instruments like mass spectrometers (MS). wikipedia.org Nuclear magnetic resonance (NMR) spectroscopy can also detect certain stable isotopes, such as ¹³C, which have a non-zero nuclear spin. wikipedia.orgwikipedia.org By using these detection methods, researchers can gain detailed insights into reaction mechanisms, the metabolic fate of drugs and other substances, and the flow of molecules in complex biological systems. symeres.commusechem.com The synthesis of these labeled compounds can be achieved by using isotopically enriched starting materials or through exchange reactions. symeres.com

Specific Significance of the Carbon-13 Quadruple Label (¹³C₄) in 1,4-Dibromo(¹³C₄)butane

The specific labeling of 1,4-dibromobutane with four ¹³C atoms (a quadruple label) offers distinct advantages for its use as a research probe. While a single ¹³C label can be detected, incorporating four such labels into the butane (B89635) backbone significantly enhances its utility, particularly in quantitative studies using mass spectrometry.

In mass spectrometry, a compound containing one carbon atom will naturally exhibit a small "M+1" peak, corresponding to molecules containing a single ¹³C atom, which has a natural abundance of about 1.1%. wikipedia.org For a molecule with four carbons, like butane, the probability of it containing at least one ¹³C atom increases. However, by synthesizing 1,4-dibromobutane where all four carbon atoms are ¹³C, a new molecular ion peak appears at "M+4" (four mass units higher than the unlabeled compound). This large mass shift makes the labeled compound easily distinguishable from its natural, unlabeled counterpart, even in complex biological matrices.

This clear mass separation is highly advantageous for its use as an internal standard in quantitative analysis. It allows for very precise and accurate measurements, as the labeled standard co-elutes with the analyte but is detected on a different mass channel, minimizing interference. Research in quantitative proteomics has shown that using ¹³C labels can lead to higher precision and fewer false positives compared to deuterium labels, which can sometimes cause slight shifts in chromatographic retention times. nih.gov The quadruple ¹³C₄ label ensures that any fragment of the butane backbone generated in a mass spectrometer will contain ¹³C atoms, providing an unambiguous signal for tracking the molecule's fate.

Interdisciplinary Academic Relevance of 1,4-Dibromo(¹³C₄)butane as a Research Probe

The interdisciplinary relevance of 1,4-Dibromo(¹³C₄)butane stems from the established utility of the unlabeled compound as a synthetic building block and the analytical power provided by its isotopic label. Unlabeled 1,4-dibromobutane is a bifunctional alkylating agent used to synthesize a variety of organic compounds, including pharmaceuticals and macrocyclic complexes. guidechem.comyogiintermediates.comsigmaaldrich.com

By using the ¹³C₄-labeled version, researchers can precisely track the incorporation of the four-carbon unit into new structures.

Mechanistic Studies: In organic synthesis, it can be used to elucidate complex reaction mechanisms. By analyzing the products with NMR or MS, the exact position of the labeled carbon atoms can be determined, revealing how chemical bonds are formed and broken.

Metabolic and Pharmacokinetic Research: When studying the metabolism of a drug candidate that contains a butyl chain, synthesizing a version with the ¹³C₄-labeled chain allows for unambiguous tracking of the drug's metabolic fate (ADME - absorption, distribution, metabolism, and excretion). musechem.com This is safer than using radioactive labels like ¹⁴C, especially in early-stage human studies. wikipedia.org

Materials Science: The reaction of 1,4-dibromobutane with polymers can induce long-range molecular ordering. sigmaaldrich.com Using the labeled version could provide deeper insights into the structure and formation of these materials through solid-state NMR or other sensitive analytical techniques.

Quantitative Proteomics and Metabolomics: As a stable isotope-labeled compound, 1,4-Dibromo(¹³C₄)butane can be used to synthesize highly accurate internal standards for mass spectrometry. wikipedia.orgnih.gov These standards are crucial for the precise quantification of specific target molecules in complex biological samples, a key process in discovering disease biomarkers and understanding cellular processes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-Dibromobutene |

| 1,4-Butanediol |

| 1,4-Dibromo( |

| 1,4-Dibromobutane |

| 1,4-Dibromobutene |

| Butadiene |

| Carbon-13 |

| Carbon-14 |

| Deuterium |

| Hydrobromic Acid |

| Hydrogen |

| Nitrogen-15 |

| Sodium Bromide |

| Sulfuric Acid |

Advanced Synthetic Strategies and Precursor Chemistry for 1,4 Dibromo 13c 4 Butane

Methodologies for Carbon-13 Enrichment of Butane (B89635) Derivatives

The foundational step in synthesizing 1,4-Dibromo(¹³C₄)butane is the acquisition or creation of a butane framework uniformly enriched with carbon-13. This enrichment process can be achieved through various methodologies, starting from simple, commercially available ¹³C-labeled precursors.

The choice of isotopic precursor is critical and depends on the desired labeling pattern and the synthetic route. For uniform labeling (perlabeling), where all carbon atoms are ¹³C, the synthesis must begin with feedstocks that are themselves fully enriched. In both biosynthetic and chemical synthesis pathways, simple, heavily labeled small molecules serve as the primary building blocks.

Key precursors for introducing ¹³C into molecular backbones include:

[U-¹³C]-Glucose: A common starting material in biotechnological production methods. Microorganisms can be cultured in media where [U-¹³C]-glucose is the sole carbon source, leading to the biosynthesis of a wide range of uniformly ¹³C-labeled metabolites, which can then be isolated and used as precursors.

[¹³C₂]-Sodium Acetate: A versatile two-carbon building block in organic synthesis. Through well-established condensation reactions, these two-carbon units can be coupled to construct larger carbon skeletons.

[¹³C]-Pyruvic Acid: As a key intermediate in central metabolism, labeled pyruvate (B1213749) can be used in cell-free synthesis systems to produce ¹³C-labeled amino acids and other biomolecules that can be subsequently converted to desired chemical targets. copernicus.org

Commercially Available Labeled Intermediates: For more direct synthetic routes, key intermediates that are already fully labeled are often preferred. A prime example directly relevant to the synthesis of the target molecule is 1,4-Butanediol-[¹³C₄] . biocompare.com This precursor already contains the desired four-carbon, fully labeled backbone, simplifying the subsequent synthetic steps.

Table 1: Key Isotopic Precursors for ¹³C₄ Incorporation

| Precursor | Formula | Typical Application |

| [U-¹³C]-Glucose | [¹³C]₆H₁₂O₆ | Biosynthetic production of labeled metabolites |

| [¹³C₂]-Sodium Acetate | [¹³C]₂H₃NaO₂ | Chemical synthesis via C-C bond formation |

| [¹³C]-Pyruvic Acid | [¹³C]₃H₄O₃ | Cell-free synthesis systems for amino acids |

| 1,4-Butanediol-[¹³C₄] | HO[¹³CH₂]₄OH | Direct precursor in chemical synthesis |

While 1,4-Dibromo(¹³C₄)butane is a uniformly labeled compound, the broader field of isotopic labeling often requires placing ¹³C at specific positions within a molecule. These strategies highlight the precision available in modern organic synthesis. Selective labeling is achieved by choosing specifically labeled precursors and designing synthetic routes where the labeled carbons are tracked through each reaction step. For instance, using [1-¹³C]-acetate versus [2-¹³C]-acetate in a synthesis will result in different labeling patterns in the final product. Enzymatic methods, employing enzymes like transketolase or aldolase, can also be used to synthesize specifically labeled sugars and other intermediates with high precision and yield. nih.gov Although not directly applied for a uniformly labeled product, these principles form the basis of isotopic chemistry and are essential for creating the specific precursors required for complex syntheses. nih.gov

Optimized Reaction Conditions for the Preparation of 1,4-Dibromo(¹³C₄)butane

The conversion of a ¹³C₄-enriched precursor into the final dibrominated product requires robust and high-yielding chemical transformations to preserve the valuable isotopic label. The two primary precursors are ¹³C-labeled 1,4-butanediol (B3395766) and tetrahydrofuran (B95107).

The most direct chemical route to 1,4-Dibromo(¹³C₄)butane is the conversion of commercially available 1,4-Butanediol-[¹³C₄]. biocompare.com This is a double nucleophilic substitution reaction where the hydroxyl groups are replaced by bromide ions. A standard and effective method involves treatment with concentrated hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to facilitate the protonation of the hydroxyl groups, turning them into a better leaving group (water).

The reaction is typically performed under reflux to ensure it goes to completion. The high boiling point of 1,4-butanediol (approx. 230°C) means the reaction can be conducted at elevated temperatures to drive the substitution. nih.gov

Table 2: Typical Reaction Conditions for Dibromination of 1,4-Butanediol-[¹³C₄]

| Parameter | Condition | Purpose |

| Reagent | 48% Hydrobromic Acid (HBr) | Source of bromide nucleophile |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Promotes leaving group formation |

| Temperature | Reflux | To overcome the activation energy |

| Reaction Time | Several hours | To ensure complete conversion |

| Workup | Aqueous wash, extraction | To remove acids and byproducts |

An alternative strategy involves the ring-opening of a ¹³C₄-labeled tetrahydrofuran (THF) analogue. This method is also highly effective and proceeds by treating the cyclic ether with a mixture of hydrobromic and sulfuric acids. youtube.com The reaction mechanism begins with the protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack by a bromide ion on one of the adjacent ¹³C-labeled carbons. This opens the ring to form 4-bromo(¹³C₄)butan-1-ol. The resulting terminal alcohol then undergoes a second substitution reaction, as described in the previous section, to yield the final 1,4-Dibromo(¹³C₄)butane product. youtube.com

A documented procedure for the unlabeled analogue, which is directly applicable to the labeled version, involves refluxing THF with an excess of 48% HBr and concentrated H₂SO₄ for several hours. youtube.com This method has been reported to achieve yields as high as 76%. youtube.com

Table 3: Optimized Reaction Conditions for Synthesis from Tetrahydrofuran-[¹³C₄]

| Reagent | Molar Ratio / Concentration | Role | Reported Yield (unlabeled) |

| Tetrahydrofuran | 1 equivalent | Starting Material | 76% youtube.com |

| Hydrobromic Acid | Excess (e.g., 48% solution) | Bromide Source & Acid | |

| Sulfuric Acid | Catalytic Amount | Catalyst |

Purification Techniques and Purity Assessment of ¹³C₄-Labeled Dibromobutane

After synthesis, the crude product must be rigorously purified to remove unreacted starting materials, reagents, and byproducts. The purity of the final compound, both chemically and isotopically, must then be assessed.

Purification Techniques:

Extraction and Washing: The crude reaction mixture is typically first neutralized and washed with water and a basic solution (e.g., sodium bicarbonate) to remove residual acids.

Distillation: Given the relatively high boiling point of 1,4-dibromobutane (B41627) (176-180°C), fractional distillation can be an effective method for separating it from lower-boiling impurities.

Flash Column Chromatography: For a high degree of purity, chromatography on a silica (B1680970) gel column is often employed. chemicalbook.com A non-polar eluent, such as petroleum ether or hexane, is used to move the non-polar product through the column, effectively separating it from more polar impurities. chemicalbook.com

Purity Assessment: Assessing the purity of an isotopically labeled compound requires confirming its chemical structure and determining the extent and location of the isotopic label.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: Directly confirms the incorporation of the ¹³C label at all four carbon positions. The spectrum will show strong signals for all carbons, and the coupling between adjacent ¹³C atoms provides definitive proof of the uniform labeling. nih.gov

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. High-resolution mass spectrometry will show a molecular ion peak that is four mass units higher (M+4) than the unlabeled compound, confirming the incorporation of four ¹³C atoms. The relative abundances of other isotopologues (e.g., M+3, M+2) can be measured to calculate the isotopic purity, which is often expected to be 99 atom % ¹³C or higher.

Gas Chromatography (GC): When coupled with a suitable detector (like a flame ionization detector or a mass spectrometer), GC can be used to determine the chemical purity of the volatile compound.

Table 4: Analytical Techniques for Purity Assessment

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Structural verification, chemical purity |

| ¹³C NMR Spectroscopy | Confirmation of ¹³C incorporation and position |

| Mass Spectrometry (MS) | Isotopic enrichment (e.g., M+4 shift), isotopic purity |

| Gas Chromatography (GC-MS/FID) | Chemical purity, separation of isomers/impurities |

Scale-Up Considerations for the Production of Isotopically Labeled 1,4-Dibromobutane

The transition from laboratory-scale synthesis to large-scale production of isotopically labeled compounds like 1,4-Dibromo(¹³C₄)butane presents a unique set of challenges. While the fundamental chemical reactions may remain the same, issues related to cost, efficiency, isotopic enrichment, and purification become magnified. scripps.edunih.gov Strategic planning and process optimization are crucial to ensure a successful and economically viable scale-up.

Furthermore, maintaining high isotopic purity throughout the production process is essential. moravek.com Any contamination with the unlabeled (¹²C) analogue can diminish the utility of the final product for its intended applications, such as in nuclear magnetic resonance (NMR) and mass spectrometry (MS). wikipedia.org Therefore, stringent quality control measures and robust purification techniques are non-negotiable aspects of the scale-up process.

Precursor Selection and Synthetic Route Optimization

The synthesis of 1,4-Dibromo(¹³C₄)butane would likely start from a commercially available ¹³C-labeled precursor. Potential starting materials could include ¹³C-labeled succinic acid, 1,4-butanediol, or tetrahydrofuran (THF). The choice of precursor will dictate the subsequent synthetic steps.

For instance, a common laboratory-scale synthesis of unlabeled 1,4-dibromobutane involves the ring-opening of tetrahydrofuran with hydrobromic acid and sulfuric acid. youtube.comyoutube.com Adapting this for a labeled synthesis would require ¹³C₄-tetrahydrofuran as the precursor. Another established method is the reaction of 1,4-butanediol with sodium bromide and sulfuric acid. sciencemadness.org For the labeled synthesis, this would necessitate the use of ¹³C₄-1,4-butanediol.

The table below outlines potential synthetic pathways and the key considerations for each when scaling up the production of 1,4-Dibromo(¹³C₄)butane.

| Precursor (¹³C₄ Labeled) | Reagents | Key Scale-Up Challenges |

| Tetrahydrofuran | HBr, H₂SO₄ | - Handling large volumes of corrosive acids- Precise temperature control to prevent side reactions- Efficient extraction and purification to remove acid residues |

| 1,4-Butanediol | NaBr, H₂SO₄ | - Management of exothermic reactions- Handling of solid reagents and potential for slurry formation- Minimizing the formation of by-products through controlled addition of reagents |

| Succinic Acid | 1. Reduction (e.g., with LiAlH₄)2. Bromination (e.g., with PBr₃) | - Multi-step synthesis increases potential for yield loss- Safe handling of highly reactive reducing agents like LiAlH₄ at scale- Intermediate purification steps to ensure high final purity |

Process Control and Optimization

Scaling up requires meticulous control over reaction parameters to ensure consistency and maximize yield. This includes:

Temperature Control: Exothermic reactions, common in bromination processes, need efficient heat dissipation to prevent runaway reactions and the formation of impurities. The use of jacketed reactors with precise temperature control is essential.

Mixing and Agitation: Homogeneous mixing is crucial for ensuring that reactants are evenly distributed, which can significantly impact reaction rates and yields. The type and speed of agitation must be optimized for the specific reaction vessel and scale.

Reagent Addition: The rate of reagent addition can be critical, especially for highly reactive substances. Controlled addition using pumps can prevent localized high concentrations and reduce the formation of by-products.

Purification at Scale

Purification of the final product is a critical step to ensure it meets the required specifications for isotopic and chemical purity. moravek.com Techniques that are feasible at the laboratory scale may not be practical or economical for large-scale production.

Common purification methods for 1,4-dibromobutane include:

Washing: The crude product is typically washed with water, a basic solution (like sodium bicarbonate) to neutralize any remaining acid, and then again with water. youtube.comsciencemadness.org

Distillation: Fractional distillation under reduced pressure is often employed to separate the 1,4-dibromobutane from any remaining starting materials, solvents, and by-products. youtube.comsciencemadness.org Scaling up distillation requires larger, more efficient distillation columns and vacuum systems.

The following table summarizes the purification challenges and potential solutions for the large-scale production of 1,4-Dibromo(¹³C₄)butane.

| Purification Step | Key Challenges at Scale | Potential Solutions |

| Aqueous Washing | - Handling large volumes of aqueous and organic phases- Efficient separation of layers- Emulsion formation | - Use of large-scale liquid-liquid extractors or separators- Optimization of mixing and settling times- Use of anti-emulsion agents if necessary |

| Distillation | - Maintaining a stable vacuum over a large volume- Ensuring efficient and consistent heating- Potential for thermal decomposition of the product | - High-capacity vacuum pumps and controllers- Jacketed reactors with thermal fluid for uniform heating- Optimization of distillation temperature and pressure to minimize residence time at high temperatures |

Quality Control and Isotopic Analysis

Throughout the scale-up process, rigorous quality control is necessary. This involves sampling and analysis at various stages to monitor the reaction progress and the purity of intermediates and the final product. Analytical techniques such as Gas Chromatography (GC) can be used to assess chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the isotopic enrichment and the position of the ¹³C labels. moravek.comwikipedia.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1,4 Dibromo 13c 4 Butane

Nucleophilic Substitution Reactions Involving 1,4-Dibromo(13C4)butane

1,4-Dibromo(13C4)butane readily undergoes nucleophilic substitution reactions, where a nucleophile replaces one or both of the bromine atoms. The presence of two reactive sites allows for both intramolecular and intermolecular pathways, the mechanisms of which can be effectively traced using the isotopic labels.

When 1,4-Dibromo(13C4)butane is treated with a nucleophile that can subsequently act as an internal nucleophile, intramolecular cyclization can occur. A classic example is the formation of tetrahydrofuran (B95107). In this reaction, a hydroxide (B78521) ion first displaces one of the bromide ions in an SN2 reaction to form 4-bromo(13C4)butan-1-ol. reddit.com The resulting alkoxide, formed by deprotonation of the alcohol, then acts as an internal nucleophile, attacking the carbon atom bonded to the remaining bromine atom in a second SN2 step to form the five-membered ring of tetrahydrofuran. reddit.com

The 13C4 labeling is instrumental in confirming this mechanism. By analyzing the final tetrahydrofuran product using techniques such as 13C NMR spectroscopy, it is possible to verify that the carbon skeleton remains intact throughout the reaction sequence, confirming that the reaction proceeds via an intramolecular pathway rather than a fragmentation-recombination route.

Table 1: Mechanistic Steps in the Intramolecular Cyclization of 1,4-Dibromo(13C4)butane to Tetrahydrofuran

| Step | Reactants | Nucleophile | Product | Mechanism |

| 1 | 1,4-Dibromo(13C4)butane, Hydroxide | External (OH-) | 4-Bromo(13C4)butan-1-ol | SN2 |

| 2 | 4-Bromo(13C4)butan-1-ol, Base | Internal (Alkoxide) | Tetrahydrofuran(13C4) | Intramolecular SN2 |

In the presence of external nucleophiles, 1,4-Dibromo(13C4)butane can undergo intermolecular coupling reactions at one or both ends. For instance, reaction with two equivalents of a strong nucleophile, such as an organometallic reagent, can lead to the formation of a new carbon-carbon bond at each end of the butane (B89635) chain. rsc.org The 13C4 labeled backbone allows for precise tracking of the original butane structure within the larger coupled product.

Similarly, reaction with difunctional nucleophiles can lead to the formation of polymers. The labeled butane unit can be readily identified within the polymer chain using spectroscopic methods, providing valuable information about the polymerization mechanism and the structure of the resulting polymer.

Grignard Reagent Formation and Subsequent Carbon-Carbon Bond Formation with Labeled Species

The reaction of 1,4-Dibromo(13C4)butane with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran, leads to the formation of a Grignard reagent. adichemistry.comwikipedia.org Due to the presence of two bromine atoms, this reaction can proceed to form a di-Grignard reagent, BrMg-(13CH2)4-MgBr. The formation of the Grignard reagent reverses the polarity of the carbon atoms attached to the bromine, making them nucleophilic. adichemistry.com

These 13C-labeled Grignard reagents are exceptionally useful for creating new carbon-carbon bonds with electrophiles. masterorganicchemistry.com For example, reaction with carbon dioxide (CO2) followed by an acidic workup yields a dicarboxylic acid, adipic acid, with the central four carbons isotopically labeled. libretexts.org This allows for the precise tracking of the carbon atoms from the original butane chain into the new, larger molecule.

Table 2: Representative Carbon-Carbon Bond Forming Reactions of the Grignard Reagent from 1,4-Dibromo(13C4)butane

| Electrophile | Intermediate Product | Final Product (after workup) |

| Carbon Dioxide (CO2) | Di-carboxylate salt | Adipic acid(13C4) |

| Aldehyde (e.g., Formaldehyde) | Di-alkoxide | 1,6-Hexanediol(13C4) |

| Ketone (e.g., Acetone) | Di-alkoxide | 2,7-Dimethyl-2,7-octanediol(13C4) |

Elimination Reactions and Competing Reaction Pathways

Alongside nucleophilic substitution, 1,4-Dibromo(13C4)butane can also undergo elimination reactions, particularly in the presence of a strong, sterically hindered base. These reactions typically follow an E2 mechanism, where the base removes a proton from a carbon atom adjacent to the carbon bearing a bromine atom, and the bromide ion is simultaneously eliminated, leading to the formation of a double bond. quizlet.com

With 1,4-dibromobutane (B41627), elimination can lead to the formation of 4-bromo-1-butene. A second elimination is also possible, which could potentially lead to butadiene. The competition between substitution (SN2) and elimination (E2) is influenced by factors such as the nature of the base, the solvent, and the reaction temperature. masterorganicchemistry.com Strong, bulky bases tend to favor elimination, while smaller, less hindered bases favor substitution.

The use of 1,4-Dibromo(13C4)butane allows researchers to study the regioselectivity of these elimination reactions. By analyzing the isotopic distribution in the products, it is possible to determine which protons are preferentially removed and to gain a deeper understanding of the factors controlling the reaction pathway.

Role of 13C4 Labeling in Investigating Reaction Dynamics

The primary advantage of using 1,4-Dibromo(13C4)butane in mechanistic studies is the ability to unambiguously trace the carbon skeleton throughout a chemical transformation. alfa-chemistry.com This is particularly valuable in complex reactions where skeletal rearrangements or fragmentation-recombination pathways are possible. Techniques such as 13C NMR spectroscopy and mass spectrometry can be used to determine the precise location of the labeled atoms in the products, providing definitive evidence for or against a proposed mechanism.

The substitution of 12C with the heavier 13C isotope can lead to a small but measurable change in the rate of a chemical reaction, known as a kinetic isotope effect (KIE). nih.gov This effect arises from the difference in the vibrational frequencies of chemical bonds involving the different isotopes. Bonds to the heavier 13C atom have a lower zero-point vibrational energy, and thus require more energy to break.

By measuring the KIE for reactions involving 1,4-Dibromo(13C4)butane, it is possible to gain insight into the transition state of the rate-determining step. A significant KIE at a particular carbon position indicates that the bonding to that carbon is changing in the transition state. For example, in an SN2 reaction, a KIE would be expected at the carbon atom undergoing nucleophilic attack, as the C-Br bond is breaking and a new bond to the nucleophile is forming. The magnitude of the KIE can provide detailed information about the structure and symmetry of the transition state. nih.gov

Tracing Carbon Atom Fates and Skeletal Rearrangements

The use of isotopically labeled compounds is a powerful technique for elucidating the mechanisms of chemical reactions. wikipedia.org By replacing specific atoms with their heavier isotopes, chemists can track the movement and final position of these atoms in the reaction products. 1,4-Dibromo(¹³C₄)butane, in which all four carbon atoms are the heavy isotope ¹³C, serves as an ideal tracer for studying reactions involving the butane skeleton. This labeling allows for the unambiguous determination of carbon atom fates, providing critical insights into whether a reaction proceeds with retention of the original carbon connectivity or involves skeletal rearrangements. wikipedia.org

The analysis of the isotopic distribution in the products of a reaction starting with 1,4-Dibromo(¹³C₄)butane can differentiate between competing mechanistic pathways, such as intramolecular (monomolecular) versus intermolecular (bimolecular) processes. For instance, in studies of the skeletal isomerization of n-butane using 1,4-¹³C₂-n-butane, the distribution of ¹³C labels in the isobutane (B21531) product was used to identify the dominant reaction mechanism under different conditions. researchgate.netresearchgate.net A monomolecular rearrangement would be expected to produce isobutane with the same number of ¹³C atoms as the starting material, whereas a bimolecular mechanism, involving intermediates like C₈ species, would lead to a scrambling of the isotopes, resulting in a binomial distribution of ¹³C₀ to ¹³C₄ products. researchgate.net

Applying this principle to a hypothetical reaction of 1,4-Dibromo(¹³C₄)butane that results in a product like methylcyclopropane (B1196493), the distribution of the ¹³C labels in the product would reveal the mechanism of cyclization and rearrangement.

Table 1: Hypothetical Isotopic Distribution in Methylcyclopropane from 1,4-Dibromo(¹³C₄)butane

| Mechanistic Pathway | Expected Product | ¹³C Labeling Pattern in Product |

|---|---|---|

| Intramolecular Rearrangement | Methylcyclopropane | The product molecule would contain four ¹³C atoms. |

| Intermolecular Scrambling | Methylcyclopropane | A mixture of methylcyclopropane molecules with zero, one, two, three, and four ¹³C atoms would be observed. |

This table illustrates a conceptual use of 1,4-Dibromo(¹³C₄)butane for mechanistic analysis. The specific distribution in an intermolecular process would depend on the precise nature of the scrambling mechanism.

Radical-Mediated Transformations and Dehalogenation Processes

1,4-Dibromobutane can undergo transformations mediated by radical intermediates, particularly in dehalogenation reactions. acs.org Dehalogenation involves the cleavage of carbon-halogen bonds and can be induced by various reagents, including metals and radical initiators. wikipedia.org These reactions often proceed via a free-radical chain mechanism. acs.orglibretexts.org

Research on the dehalogenation of 1,4-dibromobutane with reagents such as sodium vapor, zinc, or Grignard reagents in the presence of cobaltous halides has shown the formation of a complex mixture of hydrocarbon products. acs.org The variety of products obtained supports the involvement of radical intermediates. A proposed mechanism involves the initial formation of a 4-bromo-1-butyl radical. This primary radical can then undergo several competing reaction pathways:

Intramolecular Cyclization: The radical can cyclize to form a cyclobutyl radical, which can then be reduced to cyclobutane (B1203170).

Intermolecular Reaction: It can abstract a hydrogen atom to form butyl bromide or react with another radical.

Further Reduction and Elimination: The 4-bromo-1-butyl radical can be further reduced to a 1,4-butyl diradical. This diradical is a key intermediate that can explain the formation of several products. It can cyclize to form cyclobutane or undergo fragmentation to produce two molecules of ethylene. It can also rearrange and eliminate a hydrogen atom to form 1-butene (B85601) or 1,3-butadiene. acs.org

The distribution of these products is highly dependent on the specific reaction conditions, such as the reagent used, the solvent, and the temperature. acs.org

Table 2: Product Distribution in the Dehalogenation of 1,4-Dibromobutane

| Reagent / Conditions | Ethylene | Butane | 1-Butene | trans-2-Butene | cis-2-Butene | 1,3-Butadiene | Cyclobutane |

|---|---|---|---|---|---|---|---|

| Na vapor / 300°C | 41% | - | 51% (as "butylene") | - | - | - | - |

| Mg, CoBr₂ / Toluene | 1.1% | 22.1% | 15.3% | 1.5% | 0.9% | 15.4% | 43.8% |

| n-BuMgBr, CoBr₂ / Ether | 1.1% | 51.2% | 17.6% | 1.4% | 0.8% | 1.9% | 26.0% |

Data adapted from a 1958 study on the dehalogenation reactions of 1,4-dibromobutane. acs.org The term "butylene" was used without specifying the isomer.

These radical-mediated processes highlight the complex reactivity of 1,4-dibromobutane beyond simple nucleophilic substitution, leading to a variety of saturated and unsaturated hydrocarbon products through rearrangements and fragmentations of radical intermediates. acs.org

Applications of 1,4 Dibromo 13c 4 Butane As a Specialized Building Block in Advanced Organic Synthesis

Construction of ¹³C-Labeled Carbocyclic Ring Systems

The bifunctional nature of 1,4-Dibromo(¹³C₄)butane, with reactive bromine atoms at both ends of the labeled carbon chain, makes it an ideal precursor for the synthesis of ¹³C-labeled carbocyclic rings through intramolecular cyclization reactions.

Synthesis of Strained-Ring Systems (e.g., Cyclobutane)

The construction of a ¹³C₄-labeled cyclobutane (B1203170) ring can be achieved through the intramolecular cyclization of 1,4-Dibromo(¹³C₄)butane. This type of reaction, often a Wurtz-type coupling, typically involves the use of a reducing agent, such as an alkali metal (e.g., sodium or lithium) or a low-valent metal complex, to facilitate the formation of the carbon-carbon bond. The reaction proceeds by the reductive coupling of the two terminal carbon-bromine bonds within the same molecule, leading to the formation of the strained four-membered ring.

While direct intramolecular cyclization of 1,4-dihalobutanes can sometimes be low-yielding due to competing polymerization and elimination reactions, it remains a fundamental approach for the synthesis of specifically labeled cyclobutane derivatives. The high degree of isotopic enrichment in 1,4-Dibromo(¹³C₄)butane ensures that the resulting cyclobutane is uniformly labeled, which is critical for subsequent analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Synthesis of ¹³C₄-Cyclobutane from 1,4-Dibromo(¹³C₄)butane

| Reactant | Reagent | Product | Application of Labeled Product |

| 1,4-Dibromo(¹³C₄)butane | Alkali Metal (e.g., Na, Li) | ¹³C₄-Cyclobutane | Mechanistic studies of ring-opening reactions, spectroscopic analysis |

Preparation of Larger Labeled Cycloalkanes

Beyond the synthesis of cyclobutane, 1,4-Dibromo(¹³C₄)butane can be employed as a labeled building block in the construction of larger carbocyclic systems. This is typically achieved through intermolecular coupling reactions with other difunctional reagents. For instance, reaction with a dicarbanionic equivalent of a C₂ or larger unit, followed by an intramolecular cyclization step, can lead to the formation of labeled cyclohexane (B81311) or larger rings.

Alternatively, the labeled butane (B89635) unit can be incorporated into a longer chain through sequential alkylation reactions, with the resulting difunctional intermediate then undergoing cyclization to form a larger ring. The precise placement of the four ¹³C atoms provides a powerful tool for tracking the fate of this specific fragment in complex reaction sequences and for detailed structural analysis of the final carbocyclic product.

Preparation of ¹³C-Labeled Heterocyclic Compounds

The electrophilic nature of the carbon atoms bearing the bromine atoms in 1,4-Dibromo(¹³C₄)butane allows for its reaction with a variety of dinucleophiles to form ¹³C-labeled heterocyclic compounds. This approach is widely used for the synthesis of five-membered heterocycles containing nitrogen, oxygen, or sulfur.

Synthesis of Nitrogen-Containing Labeled Heterocycles

One of the most common applications of 1,4-Dibromo(¹³C₄)butane in heterocyclic synthesis is the preparation of ¹³C₄-labeled pyrrolidine (B122466). This is achieved through a double nucleophilic substitution reaction with a primary amine or ammonia. The nitrogen atom of the amine sequentially displaces both bromine atoms, leading to the formation of the five-membered nitrogen-containing ring. This reaction is a cornerstone for accessing isotopically labeled proline analogues and other biologically important pyrrolidine derivatives.

Table 2: Synthesis of ¹³C₄-Pyrrolidine Derivatives

| Reactant 1 | Reactant 2 | Product | Significance |

| 1,4-Dibromo(¹³C₄)butane | Primary Amine (R-NH₂) | N-substituted ¹³C₄-Pyrrolidine | Precursors for labeled pharmaceuticals and agrochemicals |

| 1,4-Dibromo(¹³C₄)butane | Ammonia (NH₃) | ¹³C₄-Pyrrolidine | Fundamental building block for labeled alkaloids |

Formation of Macrocyclic Complexes Incorporating ¹³C₄ Units

In the field of supramolecular chemistry, 1,4-Dibromo(¹³C₄)butane serves as a valuable labeled linker for the synthesis of macrocyclic complexes. By reacting with dinucleophiles such as diamines, dithiols, or diols under high-dilution conditions, the ¹³C₄-butane unit can be incorporated into the backbone of macrocycles like crown ethers, cyclams, and other host molecules.

The presence of the ¹³C₄-labeled segment allows for detailed NMR studies of the macrocycle's conformation, dynamics, and binding properties with guest molecules. The specific isotopic labeling pattern provides a unique spectroscopic handle to probe the local environment of the butane linker within the larger macrocyclic structure.

Precursor for ¹³C-Labeled Aliphatic Linkers and Chains in Complex Organic Molecules

Beyond the synthesis of cyclic systems, 1,4-Dibromo(¹³C₄)butane is a key reagent for introducing ¹³C-labeled four-carbon aliphatic chains or linkers into complex organic molecules. This is typically accomplished through sequential nucleophilic substitution reactions, where each bromine atom is displaced by a different nucleophile.

This strategy allows for the precise insertion of a ¹³C₄-labeled tether between two different molecular fragments. Such labeled linkers are instrumental in studying long-range interactions in macromolecules, probing the folding of polymers, and understanding the mechanism of action of drugs where the linker plays a critical role in positioning pharmacophoric groups. For example, in the synthesis of a complex natural product or a pharmaceutical agent, replacing a standard butane-1,4-diyl linker with its ¹³C₄-labeled counterpart can provide invaluable information about its metabolic fate and its interactions with biological targets.

Utility in Polymer Chemistry as a Crosslinking Agent and in Molecular Ordering

1,4-Dibromo(¹³C₄)butane, the isotopically labeled form of 1,4-dibromobutane (B41627), serves as a valuable tool in polymer chemistry, primarily for creating crosslinked polymer networks and inducing molecular ordering. Its utility stems from the bifunctional nature of the molecule, allowing it to connect different polymer chains.

The primary mechanism of crosslinking involves the quaternization of nitrogen atoms within polymer chains by the two bromine atoms of 1,4-dibromobutane. This reaction is particularly effective with polymers containing nucleophilic nitrogen atoms, such as poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP). The reaction of 1,4-dibromobutane with atactic poly(2-vinylpyridine) has been shown to induce a long-range 3D molecular ordering in the polymer chains. researchgate.net This ordering is attributed to the change in the configuration of the pyridine (B92270) side groups to a syndiotactic arrangement upon quaternization.

In the case of block copolymers like poly(α-methylstyrene)-block-poly(4-vinylpyridine) (PMS-block-P4VP), 1,4-dibromobutane vapor can be used to crosslink the P4VP cylindrical microdomains in the solid state. uu.nl This process results in the formation of ribbon-like nanopolymers. The degree of intermolecular crosslinking is a critical factor in controlling the molecular weight, molecular weight distribution, and rigidity of the resulting nanostructures. uu.nl

Similarly, thin films of poly(d8-styrene)-block-poly(2-vinylpyridine) (dPS-b-P2VP) can be crosslinked using 1,4-diiodobutane, a related dihaloalkane. This crosslinking of the P2VP component fixes the polymer's mesostructure, allowing the films to be swelled and infiltrated with other materials while preserving the original morphology.

While these studies have utilized the non-labeled compound, the principles of crosslinking and molecular ordering are directly applicable to 1,4-Dibromo(¹³C₄)butane. The incorporation of the ¹³C label provides a powerful method for tracking the crosslinking process and characterizing the resulting polymer architecture using techniques like solid-state NMR spectroscopy. This allows for a more detailed investigation of the crosslinking density, the homogeneity of the network, and the dynamics of the polymer chains.

Interactive Table: Crosslinking Applications of 1,4-Dihalobutanes in Polymer Chemistry

| Polymer | Crosslinking Agent | Outcome | Analytical Relevance of ¹³C Labeling |

| Atactic Poly(2-vinylpyridine) | 1,4-Dibromobutane | Induces long-range 3D molecular ordering | Allows for detailed study of conformational changes and ordering using solid-state NMR. |

| Poly(α-methylstyrene)-block-poly(4-vinylpyridine) | 1,4-Dibromobutane | Formation of ribbon-like nanopolymers | Enables tracking of crosslinking sites and quantification of crosslinking density. |

| Poly(d8-styrene)-block-poly(2-vinylpyridine) | 1,4-Diiodobutane | Fixation of polymer mesostructure for templating | Provides a means to investigate the stability and transformation of the polymer template during subsequent infiltration steps. |

Synthesis of ¹³C-Labeled Standards for Analytical Quantification Methodologies

The use of stable isotope-labeled internal standards is a cornerstone of modern analytical quantification, particularly in techniques like mass spectrometry. libios.frnih.govthermofisher.com These standards, which have a structure nearly identical to the analyte of interest but a different mass due to isotopic enrichment, are essential for correcting for variations in sample preparation and instrument response. nih.gov 1,4-Dibromo(¹³C₄)butane is a key precursor for the synthesis of various ¹³C-labeled standards used in pharmacokinetic and metabolic studies.

A significant application is in the synthesis of isotopically labeled Busulfan, an anticancer drug. nih.gov Busulfan is a bifunctional alkylating agent, and its therapeutic drug monitoring is crucial due to its narrow therapeutic index. uu.nlnih.gov The synthesis of ¹³C-labeled Busulfan would involve the reaction of 1,4-Dibromo(¹³C₄)butane with a methanesulfonate (B1217627) source. The resulting labeled Busulfan serves as an ideal internal standard for quantifying the drug in patient plasma samples by isotope dilution mass spectrometry, ensuring accurate dosing and minimizing toxicity. researchgate.netelsevierpure.comnih.gov

Another important application is the synthesis of 1,4-diiodobutane-¹³C₄. nih.gov This conversion can be readily achieved from 1,4-Dibromo(¹³C₄)butane through a Finkelstein reaction, which involves the exchange of halide ions. byjus.comwikipedia.orgorganic-chemistry.orgiitk.ac.in In this reaction, sodium iodide in a suitable solvent like acetone (B3395972) is used to replace the bromine atoms with iodine. 1,4-Diiodobutane-¹³C₄ can then be used as a labeled intermediate for the synthesis of other complex molecules or as a standard itself in analytical methods.

The versatility of 1,4-Dibromo(¹³C₄)butane as a building block allows for the creation of a library of ¹³C-labeled standards, which are indispensable for accurate and precise quantification in biomedical and pharmaceutical research.

Interactive Table: Synthesis of ¹³C-Labeled Standards from 1,4-Dibromo(¹³C₄)butane

| Target Labeled Standard | Synthetic Precursor | Key Reaction | Analytical Application |

| ¹³C-Labeled Busulfan | 1,4-Dibromo(¹³C₄)butane | Nucleophilic substitution with methanesulfonate | Internal standard for therapeutic drug monitoring of Busulfan. uu.nlnih.gov |

| 1,4-Diiodobutane-¹³C₄ | 1,4-Dibromo(¹³C₄)butane | Finkelstein reaction with sodium iodide | Labeled intermediate for further synthesis; analytical standard. byjus.comwikipedia.org |

Advanced Spectroscopic and Analytical Characterization of 1,4 Dibromo 13c 4 Butane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of ¹³C-labeled compounds differs significantly from that of their natural abundance counterparts. The 100% enrichment of ¹³C in 1,4-Dibromo(¹³C₄)butane eliminates the sensitivity challenges typically associated with ¹³C NMR and introduces homonuclear ¹³C-¹³C spin-spin coupling, providing profound structural information.

The proton-decoupled ¹³C NMR spectrum of 1,4-Dibromo(¹³C₄)butane is simplified by the molecule's symmetry. The two outer carbons (C1 and C4) are chemically equivalent, as are the two inner carbons (C2 and C3). This results in two distinct signals in the spectrum. The chemical shifts are primarily influenced by the electronegative bromine atoms. The carbons directly bonded to bromine (C1/C4) are deshielded and appear further downfield compared to the internal carbons (C2/C3). The expected chemical shifts are similar to the unlabeled analogue.

The most significant feature of the spectrum is the complex splitting of these signals due to ¹³C-¹³C J-coupling. Each signal is split by the other non-equivalent carbons in the chain. For example, the signal for C1/C4 will be coupled to C2/C3, C3/C2, and C4/C1. The one-bond coupling (¹JC1,C2) is the largest, typically around 35-45 Hz for sp³-sp³ carbons. huji.ac.il Multi-bond couplings (²JC1,C3 and ³JC1,C4) are smaller but still observable, leading to a complex multiplet structure for each signal. This intricate coupling network provides unambiguous confirmation of the carbon backbone's connectivity.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Observed Multiplicity | Relevant J-Coupling Constants (Hz) |

|---|---|---|---|

| C1 / C4 | ~33-35 | Complex Multiplet | ¹JC1,C2 ≈ 35-45 Hz ²JC1,C3 ≈ 0-5 Hz ³JC1,C4 ≈ 0-5 Hz |

| C2 / C3 | ~31-33 | Complex Multiplet | ¹JC2,C1 ≈ 35-45 Hz ¹JC2,C3 ≈ 35-45 Hz ²JC2,C4 ≈ 0-5 Hz |

Two-dimensional (2D) NMR experiments are instrumental in verifying the structure and assessing the purity of 1,4-Dibromo(¹³C₄)butane.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached protons. For 1,4-Dibromo(¹³C₄)butane, it would show a cross-peak connecting the ¹³C signal of C1/C4 to the ¹H signal of its attached -CH₂- group, and another cross-peak for the C2/C3 carbons and their corresponding protons. This confirms the C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between carbons and protons, typically over two or three bonds. It can be used to further confirm the carbon skeleton by, for example, showing a correlation between the C1 protons and the C2 and C3 carbons.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This is arguably the most powerful 2D NMR experiment for this specific molecule. researchgate.net The primary limitation of INADEQUATE is its extremely low sensitivity at natural ¹³C abundance, as it relies on detecting two adjacent ¹³C atoms. blogspot.com However, in a fully labeled compound like 1,4-Dibromo(¹³C₄)butane, this limitation is completely overcome. The INADEQUATE experiment directly reveals one-bond ¹³C-¹³C correlations. huji.ac.illibretexts.org The resulting spectrum would clearly show a correlation between C1 and C2, and between C2 and C3, allowing for the direct and unambiguous tracing of the entire four-carbon chain. This provides definitive proof of the molecular structure and can reveal any impurities with a different carbon framework.

The flexible butane (B89635) backbone of 1,4-Dibromo(¹³C₄)butane exists as a mixture of different rotational isomers (conformers), primarily the anti and gauche forms resulting from rotation around the C-C bonds. At room temperature, the rotation between these conformers is rapid on the NMR timescale, resulting in a single, time-averaged signal for each chemically equivalent carbon.

Dynamic NMR studies involve acquiring ¹³C NMR spectra at various temperatures. As the temperature is lowered, the rate of conformational exchange slows down. If the temperature is lowered sufficiently to the coalescence point and below, the exchange can become slow enough on the NMR timescale to allow for the observation of separate signals for the distinct conformers (e.g., anti and gauche). sikhcom.net By analyzing the changes in the spectral lineshapes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange, providing valuable thermodynamic data about the rotational energy barriers within the molecule. copernicus.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

HRMS is a critical technique for confirming the elemental composition and, crucially for this compound, for verifying the extent and position of isotopic labeling.

High-resolution mass spectrometers can measure mass-to-charge (m/z) ratios with very high precision, allowing for the clear separation of ions that differ in mass by only a small fraction of a dalton. This capability is essential for assessing isotopic purity. nih.gov

For 1,4-Dibromo(¹³C₄)butane, the molecular ion cluster is analyzed. The mass of the fully labeled species [¹³C₄H₈⁷⁹Br₂]⁺• will be approximately 4 Da higher than its unlabeled counterpart. HRMS can resolve and quantify the relative intensities of the molecular ions corresponding to molecules containing zero, one, two, three, or four ¹³C atoms. By comparing the observed isotopic distribution of the molecular ion cluster to the theoretically calculated distribution, the level of ¹³C enrichment can be precisely determined. rsc.orgresearchgate.net The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) adds a characteristic M, M+2, M+4 pattern to each isotopologue peak, which must be accounted for in the analysis.

| Species | Expected Exact Mass (for ⁷⁹Br₂ isotopologue) | Description |

|---|---|---|

| C₄H₈Br₂ | 213.9040 | Unlabeled (M+0) |

| ¹³C₁C₃H₈Br₂ | 214.9074 | Partially labeled (M+1) |

| ¹³C₂C₂H₈Br₂ | 215.9107 | Partially labeled (M+2) |

| ¹³C₃C₁H₈Br₂ | 216.9141 | Partially labeled (M+3) |

| ¹³C₄H₈Br₂ | 217.9174 | Fully labeled (M+4) |

When subjected to electron ionization, the molecular ion of 1,4-dibromobutane (B41627) fragments in predictable ways. The weakest bonds, typically the C-Br bonds, are prone to cleavage. docbrown.info Common fragmentation pathways include the loss of a bromine radical (Br•) to form a [C₄H₈Br]⁺ ion, or the loss of HBr. docbrown.infoyoutube.com

Studying the fragmentation of 1,4-Dibromo(¹³C₄)butane is particularly insightful. Since the entire carbon backbone is labeled, any carbon-containing fragment ion will have a mass that is shifted by the number of ¹³C atoms it retains. For example:

Loss of a Br• radical would yield a [¹³C₄H₈Br]⁺ fragment. The m/z of this ion will be 4 Da higher than the corresponding fragment from the unlabeled compound, confirming that the fragment contains the intact four-carbon chain.

Cleavage of the carbon chain, for instance, into two C₂ fragments, would produce ions where the mass shift directly reports on the number of labeled carbons present.

By analyzing these isotope retention patterns, fragmentation mechanisms can be elucidated with a high degree of confidence, providing a clear map of how the molecule breaks apart under energetic conditions. libretexts.orglibretexts.org This is a classic application of isotopic labeling in mass spectrometry.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful non-destructive method for identifying functional groups and probing the molecular structure of compounds like 1,4-Dibromo(¹³C₄)butane. libretexts.orgthermofisher.com These techniques measure the vibrations of molecular bonds, which occur at specific, characteristic frequencies. thermofisher.com Isotopic substitution, such as the replacement of ¹²C with ¹³C, alters the mass of the atoms involved in a bond, leading to predictable shifts in these vibrational frequencies. libretexts.org

In FT-IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes, particularly those that cause a change in the molecule's dipole moment. thermofisher.com For alkyl halides, the stretching vibration of the carbon-halogen bond is a key diagnostic feature. libretexts.org The carbon-bromine (C-Br) bond typically exhibits a strong absorption in the far-infrared region of the spectrum. libretexts.org In the case of 1,4-Dibromo(¹³C₄)butane, the incorporation of four ¹³C atoms increases the reduced mass of the carbon backbone and the C-Br bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Therefore, a "red shift," or a shift to a lower frequency (wavenumber), is expected for both the C-¹³C and ¹³C-Br stretching vibrations compared to the unlabeled compound. libretexts.orgnih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light from a laser source. thermofisher.com It is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or absent in an IR spectrum. libretexts.org The symmetric stretching of the C-C backbone in 1,4-Dibromo(¹³C₄)butane would be readily observable by Raman spectroscopy. Similar to FT-IR, the substitution with ¹³C will cause a downward shift in the observed Raman frequencies for the carbon skeleton and C-Br bonds.

The analysis of these isotopic shifts in both FT-IR and Raman spectra provides definitive confirmation of the successful incorporation of the ¹³C label and can be used to probe the specific locations of the labels within the molecule. nih.gov

Table 1: Expected Vibrational Frequency Shifts for 1,4-Dibromo(¹³C₄)butane This table presents theoretical expectations based on spectroscopic principles. Actual values may vary based on experimental conditions.

| Vibrational Mode | Typical Frequency Range (Unlabeled ¹²C) | Expected Shift for ¹³C₄ Labeling | Primary Analytical Technique |

| C-Br Stretch | 550-850 cm⁻¹ libretexts.org | Shift to lower wavenumber | FT-IR |

| C-C Stretch | 800-1200 cm⁻¹ | Shift to lower wavenumber | Raman, FT-IR |

| C-H Stretch | 2850-3000 cm⁻¹ | Minimal to no shift | FT-IR, Raman |

Chromatographic Methods for Separation and Quantitative Analysis of Labeled Compounds

Chromatographic techniques are essential for the separation, identification, and purification of components within a mixture. nih.gov For isotopically labeled compounds like 1,4-Dibromo(¹³C₄)butane, gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the methods of choice for both separation and quantitative analysis. nih.govresearchgate.net

While the separation of isotopologues (molecules differing only in their isotopic composition) can be challenging due to their nearly identical physical and chemical properties, it is sometimes achievable, particularly in gas chromatography where small differences in volatility can influence retention times. researchgate.net However, the primary strength of using chromatography for labeled compounds lies in the hyphenation with mass spectrometry. frontiersin.orgresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like 1,4-dibromobutane. researchgate.net In this method, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. libretexts.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

For 1,4-Dibromo(¹³C₄)butane, the retention time in a GC system would be nearly identical to its unlabeled counterpart. However, the mass spectrum provides unambiguous identification and quantification. The molecular ion of 1,4-Dibromo(¹³C₄)butane will appear at a higher m/z value than unlabeled 1,4-dibromobutane, reflecting the increased mass from the four ¹³C atoms. Quantitative analysis is achieved by comparing the integrated peak area of the labeled compound to that of a known standard. nih.govresearchgate.net Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by programming the mass spectrometer to detect only the specific m/z values corresponding to the labeled compound and its fragments. researchgate.net

Table 2: Illustrative GC-MS Parameters for Analysis of 1,4-Dibromobutane Isotopologues These parameters are based on established methods for unlabeled 1,4-dibromobutane and are adaptable for its ¹³C-labeled analogue. researchgate.net

| Parameter | Setting | Purpose |

| Gas Chromatograph | ||

| Column | VF-624 Capillary column (or equivalent) | Separation of analytes |

| Carrier Gas | Helium | Mobile phase to carry sample through the column |

| Flow Rate | ~2.0 mL/min | Optimize separation efficiency |

| Inlet Temperature | ~250 °C | Ensure complete vaporization of the sample |

| Oven Program | Temperature gradient (e.g., 50 °C hold, ramp to 280 °C) | Separate compounds based on boiling point |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Fragment molecules for structural information |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | High sensitivity/selectivity (SIM) or full spectrum (Scan) |

| Monitored Ions (m/z) | Target m/z for ¹³C₄-labeled fragments (e.g., M⁺, [M-Br]⁺) | Specific detection and quantification of the labeled compound |

Computational Chemistry and Theoretical Investigations of 1,4 Dibromo 13c 4 Butane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1,4-Dibromo(¹³C₄)butane, these calculations provide insights into its geometry, conformational preferences, and electronic distribution. It is a foundational principle in these calculations that isotopic substitution does not alter the electronic potential energy surface of a molecule; therefore, the calculated geometries and electronic properties are essentially identical to those of the unlabeled 1,4-dibromobutane (B41627). The mass difference, however, becomes critical in vibrational analysis and kinetic isotope effect calculations.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries with high accuracy. The flexible four-carbon chain of 1,4-Dibromo(¹³C₄)butane can adopt several conformations due to rotation around the C-C single bonds. The most stable conformers are typically the anti (or trans) and gauche forms, referring to the dihedral angle of the C-Br bonds relative to each other.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to perform geometry optimization on these conformers. This process finds the lowest energy arrangement of atoms for each conformation. The anti conformer, where the two bromine atoms are farthest apart, is generally the global minimum on the potential energy surface due to minimized steric hindrance and dipole-dipole repulsion. The gauche conformers are slightly higher in energy.

Table 1: Calculated Geometric Parameters for Conformers of 1,4-Dibromobutane

| Parameter | Anti Conformer | Gauche Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | ~0.8 - 1.2 |

| Br-C1-C2-C3 Dihedral Angle | 180° | ~60° |

| C-C Bond Length (Å) | ~1.53 Å | ~1.53 Å |

| C-Br Bond Length (Å) | ~1.96 Å | ~1.96 Å |

| C-C-C Bond Angle | ~112° | ~111° |

Note: The values are typical results from DFT calculations on haloalkanes and serve as illustrative examples.

The molecular electrostatic potential (MEP) surface is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).

For 1,4-Dibromo(¹³C₄)butane, the MEP surface would show regions of negative potential concentrated around the electronegative bromine atoms, corresponding to their lone pairs of electrons. Conversely, regions of positive potential would be located around the hydrogen atoms and, significantly, the ¹³C atoms bonded to the bromines. This positive potential on the carbon atoms (C1 and C4) indicates their electrophilic character, making them susceptible to attack by nucleophiles.

From the calculated electronic structure, various reactivity descriptors can be quantified. These descriptors, based on conceptual DFT, help predict the chemical behavior of the molecule.

Table 2: Theoretical Reactivity Descriptors for 1,4-Dibromobutane

| Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates lower reactivity. |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | Indicates the molecule will act as an electrophile in reactions. |

| Fukui Functions (f(r)) | Change in electron density upon adding/removing an electron | Identifies the most electrophilic (f+) and nucleophilic (f-) sites in the molecule. For this compound, the C1 and C4 carbons would have high f+ values. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of 1,4-Dibromo(¹³C₄)butane over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. acs.org

An MD simulation of this molecule would reveal the transitions between different conformational states (e.g., anti to gauche). By running the simulation at a given temperature, one can determine the population of each conformer and the rate of interconversion between them. This provides a more realistic understanding of the molecule's structure in a dynamic environment, such as in solution. nih.govmdpi.com Although specific MD studies on 1,4-Dibromo(¹³C₄)butane are not prevalent in the literature, the methodology is standard for analyzing the conformational landscape of flexible alkanes and their derivatives. acs.org The simulation can track key dihedral angles over time, providing a detailed map of the accessible conformational space.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which is particularly useful for isotopically labeled compounds where experimental spectra may be complex or unavailable.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. scholaris.carsc.org The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For 1,4-Dibromo(¹³C₄)butane, the ¹³C NMR spectrum is of special interest. Since all carbon atoms are ¹³C, the spectrum would be dramatically different from its natural-abundance counterpart. The key feature would be the presence of large ¹³C-¹³C coupling constants (¹J_CC, ²J_CC, etc.), which would split each signal into complex multiplets. Theoretical calculations are essential to predict not only the chemical shifts but also these coupling patterns to aid in spectral assignment.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for 1,4-Dibromo(¹³C₄)butane

| Carbon Atom | Predicted Chemical Shift (ppm vs. TMS) | Expected Primary Coupling |

|---|---|---|

| ¹³C1 / ¹³C4 | ~33-35 ppm | One-bond coupling (¹J) to ¹³C2 / ¹³C3 |

| ¹³C2 / ¹³C3 | ~30-32 ppm | One-bond coupling (¹J) to ¹³C1 / ¹³C4 and ¹³C3 / ¹³C2 |

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. The primary effect of the ¹³C₄ isotopic labeling is the mass increase of the carbon backbone. This leads to a predictable decrease (redshift) in the frequencies of vibrational modes involving significant carbon atom motion, such as C-C stretching, C-Br stretching, and various bending modes. This isotopic shift is a key feature that can be precisely predicted computationally.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net By modeling the potential energy surface, researchers can map the entire course of a chemical reaction, from reactants to products, including the high-energy transition state (TS). youtube.com For 1,4-Dibromo(¹³C₄)butane, a common reaction is bimolecular nucleophilic substitution (S_N2) or intramolecular cyclization.

Using methods like relaxed potential energy surface scans or more sophisticated techniques such as the Nudged Elastic Band (NEB), a minimum energy path for the reaction can be determined. youtube.comarxiv.org The highest point along this path corresponds to the transition state structure. A frequency calculation on the TS geometry confirms its identity by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier (ΔE‡), a critical determinant of the reaction rate. e3s-conferences.org

For example, in an S_N2 reaction with a nucleophile (e.g., CN⁻), computational modeling can determine the geometry of the pentavalent carbon transition state and the associated energy barrier. mdpi.com

Theoretical Studies on Isotopic Scrambling and Kinetic Isotope Effects

Isotopically labeled molecules are primarily used to probe reaction mechanisms, and theoretical studies are crucial for interpreting the results.

Isotopic scrambling refers to the process of achieving an equilibrium distribution of isotopes among a set of atoms. aip.orgiupac.org In a reaction involving 1,4-Dibromo(¹³C₄)butane, if a mechanism involves intermediates that allow for bond breaking and reformation of the carbon skeleton (e.g., through certain carbocation rearrangements), the initial 1-2-3-4 labeling of the ¹³C atoms could be scrambled in the product. Theoretical modeling of different possible reaction pathways can predict whether such scrambling is feasible. The absence of scrambling in a product would provide strong evidence for a concerted mechanism where the carbon backbone remains intact.

The most significant application of this compound is in the study of Kinetic Isotope Effects (KIEs). wikipedia.org The KIE is the ratio of the reaction rate of the light isotopologue (all ¹²C) to the heavy isotopologue (all ¹³C). A ¹²C/¹³C KIE arises primarily from differences in the zero-point vibrational energies (ZPVE) of the isotopologues. princeton.edu Bonds to the heavier ¹³C isotope have lower vibrational frequencies and thus a lower ZPVE.

In a reaction where a C-Br bond is broken in the rate-determining step, the force constant for that bond is weaker in the transition state. This change in the vibrational potential affects the ZPVE of the reactant and the transition state differently. Theoretical calculations can precisely quantify these vibrational frequencies and the resulting ZPVEs for both the reactant and the transition state of both isotopologues, allowing for a direct calculation of the expected KIE. The magnitude of the KIE provides profound insight into the structure of the transition state. diva-portal.org For S_N2 reactions, ¹³C KIEs are typically "normal" (k₁₂/k₁₃ > 1), with values around 1.02-1.08. mdpi.comwikipedia.org

Emerging Research Frontiers and Future Perspectives for 1,4 Dibromo 13c 4 Butane

Development of Novel Synthetic Methodologies Utilizing ¹³C₄-Labeled Substrates

The synthesis of isotopically labeled compounds is continually evolving, moving towards greater efficiency, cost-effectiveness, and versatility. While traditional methods often involve incorporating the label at an early stage of a lengthy synthesis, emerging frontiers focus on more flexible and direct approaches.

One promising avenue is the use of universally labeled, simple building blocks derived from elemental ¹³C carbon. researchgate.net A versatile approach involves the synthesis of calcium carbide (Ca¹³C₂) from elemental ¹³C, which is then used to generate ¹³C₂-acetylene. researchgate.netrsc.org This fundamental building block can be elaborated through various organic transformations to create more complex labeled molecules. rsc.org Applying this strategy, one could envision the synthesis of ¹³C₄-1,4-butanediol from ¹³C₂-acetylene, followed by a double bromination reaction to yield 1,4-Dibromo(¹³C₄)butane. exsyncorp.com

Another area of active development is late-stage isotopic labeling, where the ¹³C isotope is introduced in the final steps of a synthesis. acs.org This strategy is highly valuable for preparing complex molecules without the need to repeat a long synthetic sequence with expensive labeled materials. For instance, methods such as visible-light-driven C(sp³)–H carboxylation using ¹³C-formate offer novel ways to incorporate single ¹³C atoms. chemrxiv.org Adapting such methodologies to introduce a ¹³C₄-unit remains a challenge but represents a significant goal in synthetic chemistry. The development of new catalytic systems that can utilize simple ¹³C sources like ¹³CO₂ or [¹³C]KCN for constructing carbon backbones is also a key research direction. acs.org

These advanced synthetic methods are crucial for expanding the accessibility of specifically labeled substrates like 1,4-Dibromo(¹³C₄)butane, thereby enabling their broader application in research.

Integration into Advanced Materials Science Research (e.g., ¹³C-Labeled Polymers for Solid-State NMR)

In materials science, understanding the structure, dynamics, and phase behavior of polymers at the molecular level is critical for designing materials with desired properties. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for this purpose, and its capabilities are immensely enhanced through the use of ¹³C isotopic labeling. universiteitleiden.nlnih.gov 1,4-Dibromo(¹³C₄)butane is an ideal precursor for introducing a precisely defined ¹³C₄-segment into polymer chains.